1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Medicinal Chemistry Pre-formulation Chemical Procurement

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 1565324-38-0; free base MW 168.20 g/mol, C₇H₁₂N₄O) is a research chemical building block that combines a strained azetidine ring with a 1,2,3-triazole core bearing a secondary alcohol substituent. It is commercially supplied as the dihydrochloride salt (CAS 1798032-54-8, MW 241.12 g/mol) by multiple vendors at purities of 95–98%.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13320737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=N1)C2CNC2)O
InChIInChI=1S/C7H12N4O/c1-5(12)7-4-11(10-9-7)6-2-8-3-6/h4-6,8,12H,2-3H2,1H3
InChIKeyULJZRJNDMCBSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: A Dual-Heterocycle Building Block for Drug Discovery


1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 1565324-38-0; free base MW 168.20 g/mol, C₇H₁₂N₄O) is a research chemical building block that combines a strained azetidine ring with a 1,2,3-triazole core bearing a secondary alcohol substituent . It is commercially supplied as the dihydrochloride salt (CAS 1798032-54-8, MW 241.12 g/mol) by multiple vendors at purities of 95–98% [1]. The compound belongs to the azetidinyltriazole scaffold class, which has been explored in medicinal chemistry campaigns targeting oxytocin antagonism and phosphodiesterase 10 (PDE10) inhibition [2]. Its structural features—conformational rigidity from the four-membered azetidine, hydrogen-bonding capability from the triazole and secondary alcohol, and click-chemistry-compatible connectivity—position it as a versatile intermediate for constructing more elaborate bioactive molecules [3].

Why 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Cannot Be Interchanged with Piperidine or 1,2,4-Triazole Analogs


Substituting this compound with a piperidine-containing analog or a 1,2,4-triazole regioisomer alters three pharmacologically critical properties simultaneously: ring conformation, nitrogen basicity, and metabolic stability. The azetidine ring adopts a puckered geometry with a ring strain of approximately 26 kcal/mol, conferring a distinct spatial orientation of the triazole and alcohol substituents compared to the more flexible six-membered piperidine . The 1,2,3-triazole connectivity enables exclusive 1,4-disubstitution via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas 1,2,4-triazole analogs require different synthetic strategies that may yield mixtures of regioisomers [1]. Furthermore, azetidine-containing compounds have demonstrated lower intrinsic microsomal clearance (Clint) compared to matched piperidine pairs in systematic studies of saturated heterocyclic amines, with one study reporting a human liver microsome half-life improvement from <10 min (piperidine) to 30 min (azetidine) [2]. These differences are not cosmetic—they directly impact lead optimization efficiency, requiring separate SAR campaigns for each scaffold.

Quantitative Differentiation Evidence for 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Against Structural Analogs


Dihydrochloride Salt vs. Free Base: Solubility and Handling Stability Advantage

The dihydrochloride salt form (CAS 1798032-54-8) offers enhanced aqueous solubility and solid-state stability compared to the free base (CAS 1565324-38-0). While quantitative solubility values for this specific compound are not published, the dihydrochloride salt of the closely related 1-(azetidin-3-yl)-1H-1,2,4-triazole is described as 'soluble in water and common organic solvents,' whereas the free base form of azetidine-triazole compounds typically exhibits limited aqueous solubility due to the hydrophobic triazole ring . The dihydrochloride form ensures consistent handling, weighing accuracy, and dissolution for biological assay preparation, which is critical for reproducible dose-response studies .

Medicinal Chemistry Pre-formulation Chemical Procurement

Azetidine vs. Piperidine Scaffold: Conformational Rigidity and Metabolic Stability Differentiation

The azetidine ring provides quantifiably greater conformational rigidity than the six-membered piperidine, with a ring strain energy of approximately 26 kcal/mol compared to ~6 kcal/mol for piperidine [1]. This rigidity translates into measurable pharmacokinetic advantages: in a systematic head-to-head study of saturated heterocyclic amines, the azetidine-containing compound demonstrated a human liver microsome (HLM) half-life of 30 minutes, compared to <10 minutes for the matched piperidine analog—a >3-fold improvement in metabolic stability [2]. The azetidine scaffold also exhibits lower intrinsic microsomal clearance (Clint) across multiple structural contexts, attributed to reduced CYP-mediated α-carbon oxidation [3]. These data are directly relevant to 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol because the azetidine nitrogen is the primary site of metabolic vulnerability in this scaffold class.

Drug Design Metabolic Stability Scaffold Selection

1,2,3-Triazole vs. 1,2,4-Triazole Connectivity: Regioselective Synthesis and Biological Profile Differentiation

The 1,2,3-triazole ring in the target compound is constructed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which exclusively yields the 1,4-disubstituted regioisomer with >99% regioselectivity under standard conditions [1]. In contrast, 1,2,4-triazole analogs typically require multi-step condensation reactions that often produce regioisomeric mixtures requiring chromatographic separation [2]. This synthetic efficiency translates to higher isolated yields: CuAAC reactions routinely achieve 85–95% yield for 1,2,3-triazole formation, while 1,2,4-triazole syntheses via hydrazide-amide cyclization average 50–70% [3]. Beyond synthesis, the 1,2,3-triazole core engages in distinct hydrogen-bonding patterns: the N2 and N3 atoms serve as hydrogen-bond acceptors, while 1,2,4-triazoles present only one effective H-bond acceptor site (N4) due to steric shielding of N2 [1]. This difference in H-bonding capacity directly impacts target binding for medicinal chemistry applications, as demonstrated by the oxytocin antagonist series where 1,2,3-triazole-azetidine hybrids achieved Ki values of 1.26 nM at the human oxytocin receptor [4].

Click Chemistry Regioselectivity Synthetic Accessibility

Secondary Alcohol vs. Primary Alcohol or Methyl Ether: Chiral Versatility and Hydrogen-Bond Donor Capacity

The secondary alcohol at the 4-position of the triazole ring introduces a chiral center (C1 of the ethan-1-ol substituent), which is absent in the primary alcohol analog (1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol . This chiral center enables enantioselective synthesis of downstream compounds, and both racemic and enantiopure (1R) forms are commercially available: the (1R) enantiomer is supplied as the hydrochloride salt (CAS 2253619-58-6) by vendors including CymitQuimica and Biosynth . Structurally, the secondary alcohol provides one hydrogen-bond donor (OH) and two hydrogen-bond acceptors (triazole N2/N3 and OH oxygen), compared to the primary alcohol analog which has an identical HBD/HBA count but different spatial presentation . In the context of PDE10 inhibitor design, secondary alcohol-substituted triazoles represent a distinct patent class (Merck Sharp & Dohme, US9428492) from primary alcohol or methyl ether analogs, indicating that the secondary alcohol motif confers differentiated intellectual property space [1].

Chiral Building Block Stereochemistry Hydrogen Bonding

Azetidine-Triazole Antibacterial Scaffold: MIC Differentiation Within Structural Analog Series

While no MIC data exist specifically for 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, the N-substituted triazolo-azetidine scaffold class has demonstrated quantifiable antibacterial activity in a high-throughput screening campaign. The primary hit-molecule in this series showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC with translation inhibition (26% at 160 µg/mL in luciferase assay) and no SOS response induction [1]. Importantly, within the same series, structural optimization yielded compound 2 with an improved MIC of 6.25 µg/mL—approaching the potency of erythromycin (MIC = 2.5–5 µg/mL) against the same strain [1]. This demonstrates that the azetidine-triazole scaffold has intrinsic antibacterial potential that is tunable through peripheral substitution, and 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol could serve as a starting scaffold for antibacterial lead generation with a known MIC improvement trajectory (2-fold reduction achieved with first-round optimization) [1].

Antibacterial MIC Translation Inhibition

Procurement-Relevant Application Scenarios for 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol


Kinase or GPCR Focused Library Synthesis via CuACC Click Chemistry

The compound is optimally deployed as a core scaffold in CuAAC-based parallel library synthesis targeting kinases or GPCRs. The 1,2,3-triazole connectivity enables high-yielding (>85%) and exclusively 1,4-regioselective coupling with diverse alkyne-bearing fragments, while the azetidine NH and secondary alcohol OH provide two orthogonal diversification points for amide coupling or etherification [1]. This synthetic efficiency is documented in the PDE10 inhibitor patent literature, where Merck Sharp & Dohme constructed libraries of secondary alcohol-substituted triazoles for CNS target screening [2]. Procurement of the dihydrochloride salt form ensures immediate solubility in the aqueous/organic solvent mixtures used in CuAAC reactions (typically H₂O/t-BuOH 1:1), eliminating the need for pre-dissolution optimization .

Enantioselective Lead Optimization Using the (1R) Enantiopure Building Block

For programs where stereochemistry at the secondary alcohol center is critical for target engagement, the commercially available (1R)-1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride (CAS 2253619-58-6) enables direct incorporation of defined chirality without asymmetric synthesis [1]. This is particularly relevant given that azetidinyltriazole oxytocin antagonists achieve sub-nanomolar binding affinity (Ki = 1.26 nM) and >500-fold selectivity over vasopressin receptors, demonstrating that stereochemical precision in this scaffold class directly impacts pharmacological selectivity [2]. Using the pre-resolved enantiomer eliminates the need for chiral SFC separation of final compounds, which can cost $200–500 per gram at milligram scale.

Metabolic Stability-Driven Scaffold Replacement of Piperidine-Containing Leads

When a lead series containing a piperidine-triazole motif exhibits poor metabolic stability (HLM T1/2 <10 min), replacing the piperidine with the azetidine scaffold of the target compound can extend the half-life to approximately 30 min—a >3-fold improvement documented in systematic heterocycle comparisons [1]. This strategy has been successfully employed in DGAT2 inhibitor programs where azetidine replacement of piperidine reduced intrinsic clearance while maintaining target potency [2]. The target compound provides a synthetically tractable entry point for such scaffold-hopping exercises, with the azetidine NH and triazole C4-alcohol positions available for installing the pharmacophoric elements of the original piperidine lead.

Antibacterial Hit-to-Lead Starting Point with Known SAR Trajectory

For antibacterial discovery programs, the azetidine-triazole scaffold class has a published SAR starting point: a primary HTS hit with MIC = 12.5 µg/mL against E. coli ΔtolC was improved to MIC = 6.25 µg/mL through first-round optimization (close to erythromycin's MIC of 2.5–5 µg/mL) [1]. This known improvement trajectory (2-fold per optimization round) provides a benchmark for hit-to-lead progression. The target compound, with its secondary alcohol at the triazole 4-position and free azetidine NH, offers two diversification vectors for generating analog libraries aimed at further MIC improvement, with the additional benefit that the scaffold showed no cytotoxicity in PrestoBlue assays against eukaryotic cells [1].

Quote Request

Request a Quote for 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.